

Technical Guide: Structural Elucidation of 1-(2-Fluorophenyl)butan-2-one

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 1-(2-Fluorophenyl)butan-2-one

Cat. No.: B1339279

[Get Quote](#)

Executive Summary

This technical guide outlines the rigorous structural characterization of **1-(2-fluorophenyl)butan-2-one** (CAS: 406-34-8, generic). As a fluorinated analog of phenylbutanone, this molecule presents unique spectroscopic challenges, particularly in differentiating regioisomers (ortho vs. meta vs. para) and analyzing heteronuclear spin-spin coupling (

and

).

This document is designed for analytical chemists and drug discovery scientists requiring a self-validating protocol for confirming the identity of this specific fluorinated scaffold.

Chemical Context & Synthesis Logic

To understand the impurities and spectral matrix, one must understand the origin. The target molecule is typically synthesized via the condensation of 2-fluorophenylacetic acid with a propionyl donor (e.g., propionic anhydride) or via Grignard addition to a nitrile.

- Molecular Formula:

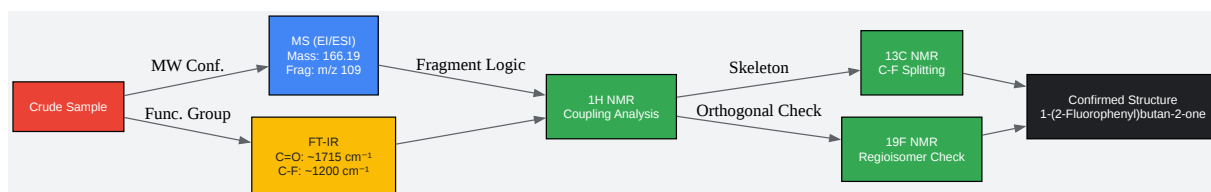
[1]

- Molecular Weight: 166.19 g/mol

- Key Structural Features:
 - Aryl Fluoride: Located at the ortho (2-position), creating significant steric and electronic influence on the methylene bridge.
 - Methylene Bridge (-carbon): Connects the ring to the carbonyl.
 - Ketone: A chemically distinct carbonyl at position 2.[2]
 - Ethyl Group: Provides a clear aliphatic NMR signature.

Elucidation Workflow

The following directed graph illustrates the logical flow for confirming the structure, moving from bulk property analysis to atomic-level connectivity.



[Click to download full resolution via product page](#)

Figure 1: Analytical workflow for structural determination.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides the first "fingerprint." For **1-(2-fluorophenyl)butan-2-one**, the fragmentation follows standard McLafferty rearrangement and

-cleavage rules characteristic of ketones.

Key Diagnostic Ions (EI, 70 eV)

m/z (approx)	Ion Identity	Mechanism
166		Molecular Ion (Parent).
137		-Cleavage: Loss of ethyl group (, 29 Da). Leaves the acylium ion.
109		Benzylic Cleavage: Formation of the 2-fluorotropylium ion. This is the base peak or major fragment, confirming the fluorinated benzyl moiety.
57		Acylium Ion: Propionyl group fragment ().

Differentiation Note: The presence of

109 specifically confirms the fluorine is attached to the aromatic ring, not the alkyl chain.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional groups and rule out alcohol or aldehyde intermediates.

- Carbonyl (): Strong, sharp band at $1715 \pm 5 \text{ cm}^{-1}$. This confirms a non-conjugated, acyclic ketone.
- Aryl C-F Stretch: Strong band in the $1000\text{--}1250 \text{ cm}^{-1}$ region.
- C-H Stretch (Aromatic): Weak signals $>3000 \text{ cm}^{-1}$.^[3]
- C-H Stretch (Aliphatic): Signals $<3000 \text{ cm}^{-1}$ (methyl/methylene).

Nuclear Magnetic Resonance (NMR)

This is the definitive method for confirming the ortho substitution pattern. The fluorine atom (, spin 1/2) couples to both protons and carbons, creating distinctive splitting patterns.[4]

NMR (Proton)

Solvent:

| Freq: 400 MHz[5]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.10 – 7.30	Multiplet	2H	Ar-H	Aromatic ring protons.
6.95 – 7.10	Multiplet	2H	Ar-H	Aromatic protons (shielded by F-ortho effect).
3.75	Singlet (d)*	2H		Benzylic methylene. Note: May appear as a doublet () due to long-range coupling with ortho-F.
2.48	Quartet ()	2H		Methylene of the ethyl group.
1.05	Triplet ()	3H		Terminal methyl group.

The "Ortho" Signature: Unlike the para isomer (which shows a clean AA'BB' aromatic system), the ortho isomer produces a complex ABCD or ABMX system due to the lack of symmetry and the strong electronic effect of the fluorine at the 2-position.

NMR (Carbon)

Solvent:

| Decoupling: Proton-decoupled

The

spectrum is diagnostic due to the large Carbon-Fluorine coupling constants (

).

- Carbonyl (

): ~207.5 ppm. (May show small coupling

).

- Aromatic C-F (

): ~161.0 ppm. Doublet with a massive coupling constant (

).

- Ortho Carbon (

): ~131 ppm. Doublet (

).

- Benzylic Carbon (

): ~44.0 ppm. Doublet (

or

depending on path, usually small ~2-3 Hz).

- Ethyl Carbons: ~35 ppm (

) and ~8 ppm (

) as singlets.

NMR

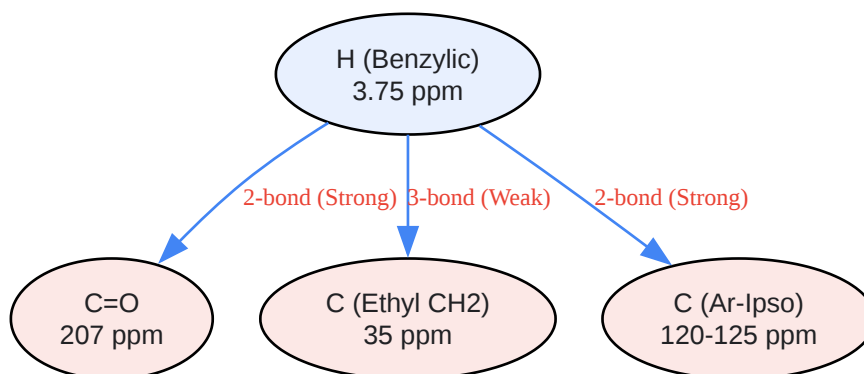
Reference:

(0 ppm)

- Signal: Single peak around -115 to -118 ppm.
- Multiplicity: Appears as a multiplet (quartet of doublets) if proton-coupled, due to coupling with the 4 aromatic protons. If proton-decoupled, it appears as a singlet.

Advanced Verification: 2D NMR Logic

To conclusively prove the connectivity between the ethyl group, the ketone, and the fluorophenyl ring, HMBC (Heteronuclear Multiple Bond Correlation) is required.



[Click to download full resolution via product page](#)

Figure 2: Key HMBC correlations establishing the ketone bridge.

Interpretation:

- The benzylic protons (3.75 ppm) must show a correlation to the Carbonyl carbon (207 ppm) AND the Ipso-aromatic carbon.
- The absence of a correlation between the ethyl protons and the aromatic ring confirms the insertion of the carbonyl group.

References

- NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Butanone and derivatives. National Institute of Standards and Technology.[6] [Link](#)
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling constants).
- Royal Society of Chemistry. (2013). Spectral data for fluorinated phenylbutanones. ChemSpider/RSC Advances. [Link](#)
- Sigma-Aldrich. (2024). Product Specification: 1-(4-Fluorophenyl)butan-2-one (Isomer comparison). Merck KGaA. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(4-Fluorophenyl)butan-2-one | 620-97-3 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [alfa-chemistry.com](https://www.alfa-chemistry.com) [[alfa-chemistry.com](https://www.alfa-chemistry.com)]
- 5. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 6. 2-Butanone [webbook.nist.gov]
- To cite this document: BenchChem. [Technical Guide: Structural Elucidation of 1-(2-Fluorophenyl)butan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339279#1-2-fluorophenyl-butan-2-one-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com